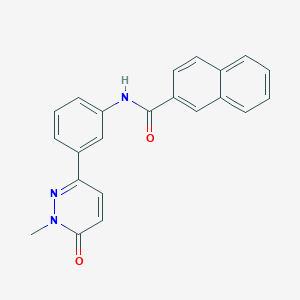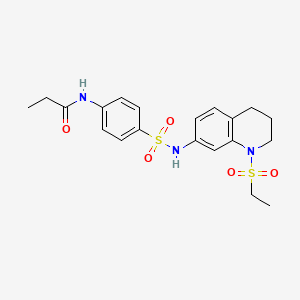
N-(4-(N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)propionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(4-(N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)propionamide” is a complex organic molecule that contains several functional groups, including a sulfonamide group, an amide group, and a tetrahydroquinoline group. These groups are often found in pharmaceutical compounds and could potentially have various biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the tetrahydroquinoline core, followed by the introduction of the sulfonamide and amide groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure (tetrahydroquinoline). The exact structure would depend on the specific locations of these groups on the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the functional groups present in the molecule. For example, the amide and sulfonamide groups could potentially undergo hydrolysis, while the tetrahydroquinoline group could participate in various cyclization or substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide and amide groups could enhance its solubility in water, while the tetrahydroquinoline group could contribute to its stability .科学的研究の応用
Antiproliferative Activities
This compound has been used in the synthesis of pyrazole-sulfonamide derivatives, which have shown promising antiproliferative activities against HeLa and C6 cell lines . Some of these derivatives have shown particularly strong effects against rat brain tumor cells (C6) .
Antifungal Activities
A series of N-(4-(N′-substituted sulfamoyl)phenyl)myrtenamides containing a heterocycle were synthesized using this compound. Preliminary bioassays showed that these compounds exhibited certain antifungal activity against five tested fungi .
Herbicidal Activities
Some of the synthesized N-(4-(N′-substituted sulfamoyl)phenyl)myrtenamides displayed herbicidal activity against the root of rape (Brassica campestris) at 100 μg/mL .
Anticancer Potential
The compound has been used in the synthesis of derivatives that have shown significant antitumor activity . This opens up potential applications in the development of new anticancer drugs.
Antibacterial Properties
Sulfonamides, which are a part of this compound’s structure, are known for their antibacterial properties . This suggests potential applications in the development of new antibacterial agents.
Antihypertensive Properties
Sulfonamides are also known for their antihypertensive properties . This compound could potentially be used in the development of new antihypertensive drugs.
作用機序
将来の方向性
特性
IUPAC Name |
N-[4-[(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)sulfamoyl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5S2/c1-3-20(24)21-16-9-11-18(12-10-16)30(27,28)22-17-8-7-15-6-5-13-23(19(15)14-17)29(25,26)4-2/h7-12,14,22H,3-6,13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVQWGDTFKVWND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)CC)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[1-(1,3-benzodioxol-5-ylcarbonyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2955042.png)
![benzofuran-2-yl(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2955044.png)
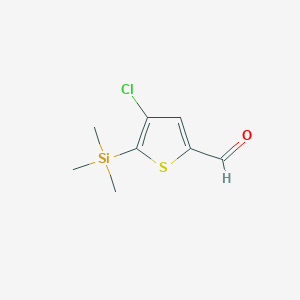

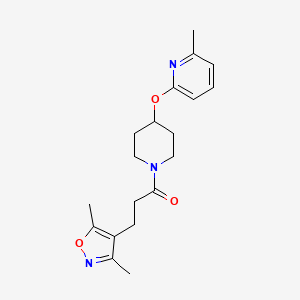
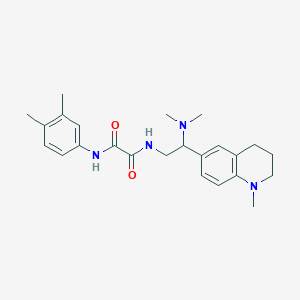
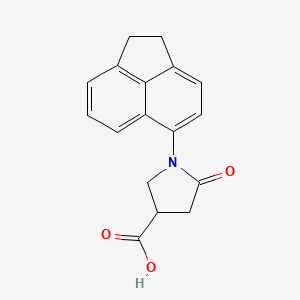


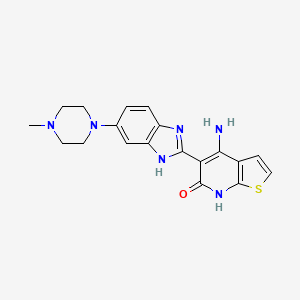
![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2955059.png)
